molecular formula C6H4O4 B127989 Coumalic acid CAS No. 500-05-0

Coumalic acid

Cat. No. B127989
CAS RN: 500-05-0
M. Wt: 140.09 g/mol
InChI Key: ORGPJDKNYMVLFL-UHFFFAOYSA-N
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Patent
US04230864

Procedure details

To 200 g of malic acid was added 175 cc of concentrated sulfuric acid and 1 g of 65% oleum. The mixture was heated to 100° C. for two hours, cooled to 30° C. and diluted with 300 cc of water. The reaction mixture was cooled to 25° C. and filtered to give coumalic acid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].S(=O)(=O)(O)O.OS(O)(=O)=O.O=S(=O)=O>O>[CH:5]1[C:4]([C:5]([OH:7])=[O:6])=[CH:2][O:3][C:2](=[O:3])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
175 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=O)OC=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.